molecular formula C29H56FNSn2 B598156 4-Fluoro-3,5-bis(tributylstannyl)pyridine CAS No. 1204580-75-5

4-Fluoro-3,5-bis(tributylstannyl)pyridine

Cat. No.: B598156
CAS No.: 1204580-75-5
M. Wt: 675.192
InChI Key: BULNDTVEVKSTDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3,5-bis(tributylstannyl)pyridine typically involves the stannylation of 4-fluoropyridine. One common method is the reaction of 4-fluoropyridine with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3,5-bis(tributylstannyl)pyridine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Pyridines: Formed through cross-coupling reactions.

    Pyridine Oxides: Formed through oxidation reactions.

    Hydrogenated Pyridines: Formed through reduction reactions.

Scientific Research Applications

4-Fluoro-3,5-bis(tributylstannyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Utilized in the development of bioactive compounds and pharmaceuticals.

    Medicine: Employed in the synthesis of potential drug candidates.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-bis(tributylstannyl)pyridine involves its role as a precursor in various chemical reactionsThe fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

4-Fluoro-3,5-bis(tributylstannyl)pyridine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of fluorine and tributylstannyl groups in this compound makes it particularly useful for specific synthetic applications .

Properties

IUPAC Name

tributyl-(4-fluoro-5-tributylstannylpyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FN.6C4H9.2Sn/c6-5-1-3-7-4-2-5;6*1-3-4-2;;/h3-4H;6*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULNDTVEVKSTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1F)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56FNSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656786
Record name 4-Fluoro-3,5-bis(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

675.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204580-75-5
Record name 4-Fluoro-3,5-bis(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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